molecular formula C8H7Cl2FO2S B13209864 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride

2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13209864
M. Wt: 257.11 g/mol
InChI Key: KKKWRQBWCDFAQH-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H7Cl2FO2S. It is a sulfonyl fluoride derivative, which is known for its applications in organic synthesis, chemical biology, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 2,6-dichlorobenzene with ethane-1-sulfonyl fluoride under specific conditions. One common method involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can produce a sulfonate ester.

Scientific Research Applications

2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Biology: The compound is used in chemical biology for the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride exerts its effects involves the interaction with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl fluoride include other sulfonyl fluorides such as:

  • Methanesulfonyl fluoride
  • Benzenesulfonyl fluoride
  • Trifluoromethanesulfonyl fluoride

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes the 2,6-dichlorophenyl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H7Cl2FO2S

Molecular Weight

257.11 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H7Cl2FO2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2

InChI Key

KKKWRQBWCDFAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCS(=O)(=O)F)Cl

Origin of Product

United States

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